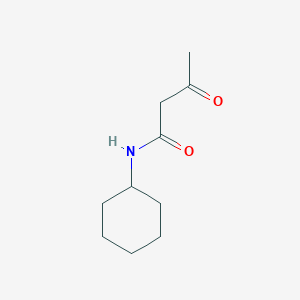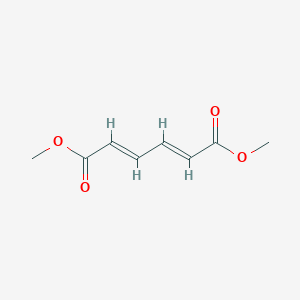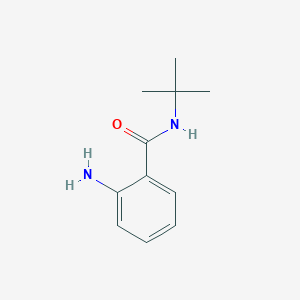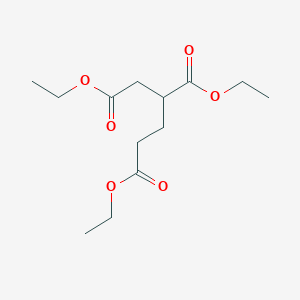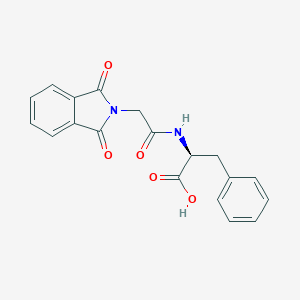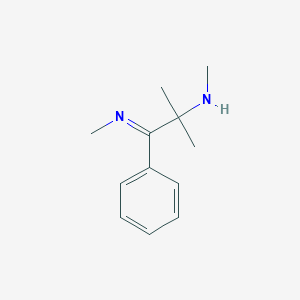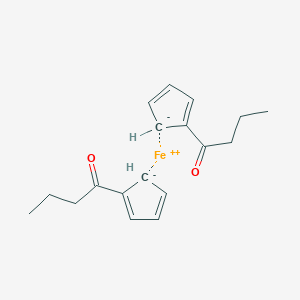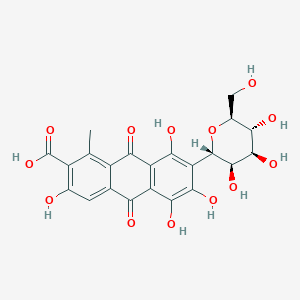![molecular formula C16H13N3 B074559 2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 49764-30-9](/img/structure/B74559.png)
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline (also known as IQ) is a heterocyclic compound that has been widely studied for its potential in various scientific research applications. This compound has a unique structure that makes it an interesting subject for investigation.
Mécanisme D'action
The mechanism of action of IQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. IQ has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. IQ has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, IQ has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin.
Effets Biochimiques Et Physiologiques
IQ has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective activity, and modulation of neurotransmitter release. IQ has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. Additionally, IQ has been shown to have anti-inflammatory activity and to modulate immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IQ in lab experiments is its unique structure, which makes it an interesting subject for investigation. Additionally, IQ has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using IQ in lab experiments is its potential toxicity, which can make it difficult to work with in certain contexts.
Orientations Futures
There are many future directions for research on IQ, including investigating its potential as a lead compound for the development of new drugs, further exploring its anti-tumor and neuroprotective activity, and investigating its potential as a modulator of immune function. Additionally, future research could focus on developing new synthesis methods for IQ and exploring its potential in combination with other compounds. Overall, IQ is a promising compound for scientific research with many potential applications.
Méthodes De Synthèse
The synthesis of IQ can be achieved through several methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Skraup synthesis involves the reaction of an aniline with an oxidizing agent and a carboxylic acid in the presence of a catalyst.
Applications De Recherche Scientifique
IQ has been studied for its potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, IQ has been shown to have anti-tumor activity and to induce apoptosis in cancer cells. In neuroscience, IQ has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, IQ has been investigated for its potential as a lead compound for the development of new drugs.
Propriétés
Numéro CAS |
49764-30-9 |
|---|---|
Nom du produit |
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline |
Formule moléculaire |
C16H13N3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2,3-dimethyl-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H13N3/c1-9-7-13-14(8-10(9)2)19-16-15(17-13)11-5-3-4-6-12(11)18-16/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
SCFUIWRRMXBZFO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3 |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3 |
Autres numéros CAS |
49764-30-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



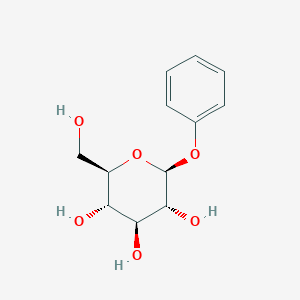

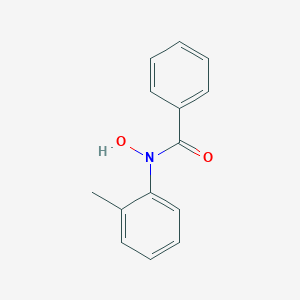
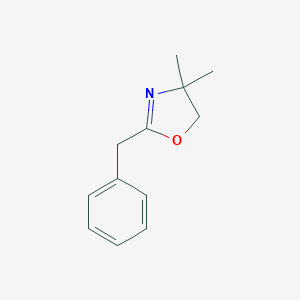
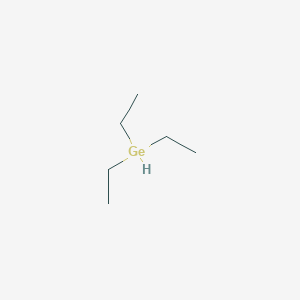
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
